Zinpyr1;Zinpyr 1
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Overview
Description
Zinpyr-1, also known as ZP-1, is a cell-permeable, fluorescein-based probe specifically designed for the detection of zinc ions (Zn²⁺). It is widely used in biological and chemical research due to its high selectivity and sensitivity for zinc ions. The compound exhibits a significant fluorescence change upon binding to zinc, making it an excellent tool for studying zinc homeostasis and signaling in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinpyr-1 involves multiple steps, starting from the preparation of the fluorescein core, followed by the introduction of pyridine-based ligands. The key steps include:
Preparation of Fluorescein Core: The fluorescein core is synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of Pyridine Ligands: The pyridine-based ligands are introduced through a series of nucleophilic substitution reactions, where the pyridine groups are attached to the fluorescein core.
Final Assembly: The final product is obtained by purifying the intermediate compounds through column chromatography and recrystallization
Industrial Production Methods
Industrial production of Zinpyr-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Zinpyr-1 primarily undergoes complexation reactions with metal ions, particularly zinc ions. The key reactions include:
Complexation with Zinc Ions: Zinpyr-1 forms a stable complex with zinc ions, resulting in a significant increase in fluorescence intensity.
Displacement Reactions: Zinpyr-1 can also undergo displacement reactions where other metal ions, such as manganese, can be displaced by zinc ions, leading to fluorescence changes
Common Reagents and Conditions
Reagents: Common reagents used in reactions with Zinpyr-1 include zinc chloride, manganese chloride, and other metal salts.
Conditions: The reactions are typically carried out in aqueous solutions at neutral pH. .
Major Products
The major product formed from the reaction of Zinpyr-1 with zinc ions is the Zinpyr-1-Zn²⁺ complex, which exhibits enhanced fluorescence properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Zinpyr-1 involves the selective binding of zinc ions to the pyridine-based ligands on the fluorescein core. This binding induces a conformational change in the molecule, resulting in a shift in the excitation and emission wavelengths, leading to an increase in fluorescence intensity. The molecular targets include zinc ions, and the pathways involved are related to zinc homeostasis and signaling .
Comparison with Similar Compounds
Similar Compounds
TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide): Another zinc-specific fluorescent probe with different excitation and emission properties.
Uniqueness of Zinpyr-1
Zinpyr-1 is unique due to its high selectivity and sensitivity for zinc ions, as well as its cell-permeable nature, allowing for in vivo imaging of zinc ions in live cells. Its fluorescence properties, with excitation and emission wavelengths in the visible range, make it suitable for use with conventional fluorescence microscopy and flow cytometry .
Properties
CAS No. |
914203-46-6 |
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Molecular Formula |
C46H36Cl2N6O5 |
Molecular Weight |
823.7 g/mol |
IUPAC Name |
2-[4,5-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58) |
InChI Key |
NKEYRLVORYSIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)O)CN(CC5=CC=CC=N5)CC6=CC=CC=N6)CN(CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)O |
Origin of Product |
United States |
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